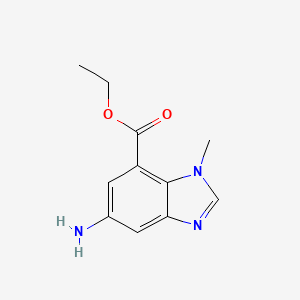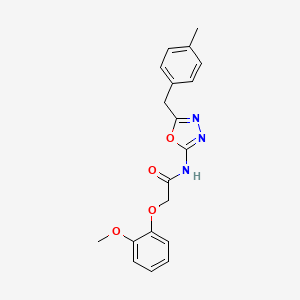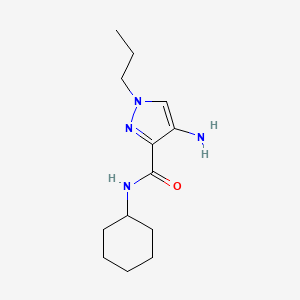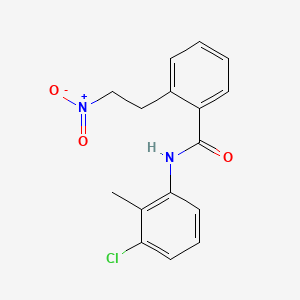
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, also known as NCM-2NEB, is a novel compound that has been used in a variety of scientific research applications. NCM-2NEB is a nitro-substituted aromatic compound that has been synthesized from a variety of precursors. It has been shown to possess a wide range of biological activities and has been used in a number of laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-nitroethanol to form the corresponding ester, which is then converted to the amide using ammonia and a coupling reagent.
Starting Materials
3-chloro-2-methylbenzoic acid, 2-nitroethanol, ammonia, coupling reagent
Reaction
Step 1: 3-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-nitroethanol in the presence of a base such as triethylamine to form the corresponding ester., Step 3: The ester is then treated with ammonia in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide product, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide is believed to act through a variety of mechanisms, including inhibition of enzymes, modulation of receptor binding, and modulation of drug metabolism. The exact mechanism of action is still being studied and is not yet fully understood.
Effets Biochimiques Et Physiologiques
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate receptor binding, and modulate drug metabolism. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. It is also relatively non-toxic and has a wide range of biological activities. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
In the future, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to develop new synthesis methods and to improve its solubility in water for use in laboratory experiments. Other potential future directions include the development of new derivatives of N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, the study of its potential toxicity, and the development of new applications for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in studies of the mechanism of action of drugs and the biochemical and physiological effects of drugs.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-14(17)7-4-8-15(11)18-16(20)13-6-3-2-5-12(13)9-10-19(21)22/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWKIYBTOCKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)
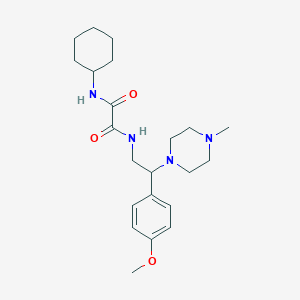
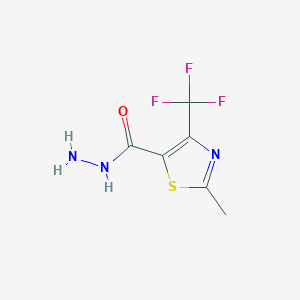
![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
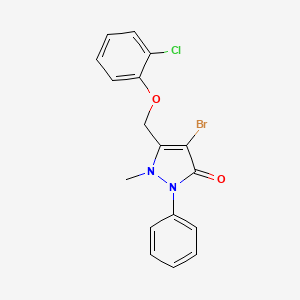
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
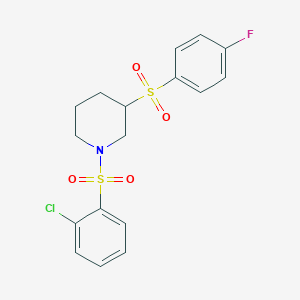
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
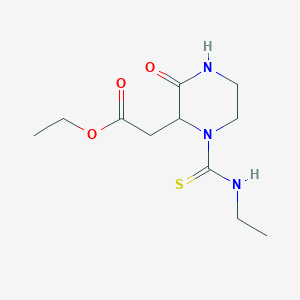
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
